Cas no 12241-41-7 (Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]-)
![Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- structure](https://ja.kuujia.com/scimg/cas/12241-41-7x500.png)
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- 化学的及び物理的性質
名前と識別子
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- Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]-
- TRICARBONYL(N-METHYLANILINE)CHROMIUM(0)
- tricarbonyl(η(6)-N-methylaniline)chromium(0)
- carbon monoxide
- chromium
- N-methylaniline
- Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium
- carbon monoxide;chromium;N-methylaniline
- EINECS 235-477-6
- 12241-41-7
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- インチ: InChI=1S/C7H9N.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6,8H,1H3;;;;
- InChIKey: VOXVGHQDPBKJOZ-UHFFFAOYSA-N
- ほほえんだ: [Cr].[C-]#[O+].[C-]#[O+].[C-]#[O+].CNC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 241.00427
- どういたいしつりょう: 242.999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 65.4
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15A^2
じっけんとくせい
- 密度みつど: g/cm3
- ゆうかいてん: 122-124 °C(lit.)
- ふってん: 196.2°Cat760mmHg
- フラッシュポイント: 78.9°C
- PSA: 71.73
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36
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危険物標識:
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03155-250mg |
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- |
12241-41-7 | 250mg |
¥378.0 | 2021-09-04 |
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]- 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Chromium,tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine]-に関する追加情報
Chromium, Tricarbonyl[(1,2,3,4,5,6-h)-N-Methylbenzenamine] (CAS No. 12241-41-7): An Overview of Its Structure, Properties, and Applications
Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] (CAS No. 12241-41-7) is a well-characterized organometallic compound that has garnered significant attention in the fields of chemistry and materials science due to its unique structural and electronic properties. This compound is a coordination complex featuring chromium in the +3 oxidation state coordinated to three carbonyl ligands and one N-methylbenzenamine ligand. The compound's structure and properties make it a valuable tool in various applications, including catalysis, materials science, and medicinal chemistry.
The molecular formula of Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] is C9H9CrN3O3. The compound's molecular weight is approximately 267.23 g/mol. The structure of this complex can be visualized as a central chromium atom surrounded by three carbonyl ligands (CO) and one N-methylbenzenamine ligand. The N-methylbenzenamine ligand acts as a monodentate ligand, coordinating to the chromium center through the nitrogen atom.
In terms of physical properties, Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] is typically a solid at room temperature. It is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). The compound's solubility in these solvents makes it amenable to various synthetic transformations and reactions.
The electronic structure of Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] has been extensively studied using computational methods such as density functional theory (DFT). These studies have revealed that the chromium center in this complex exhibits a low-spin d3 configuration. The three carbonyl ligands donate electron density to the chromium center through their π* orbitals, while the N-methylbenzenamine ligand donates electron density through its σ orbital. This electronic configuration results in a highly stable complex with unique reactivity profiles.
In the context of catalysis, Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] has been explored as a catalyst for various organic transformations. For example, recent studies have shown that this complex can catalyze the hydrogenation of unsaturated compounds such as alkenes and alkynes. The presence of the N-methylbenzenamine ligand enhances the catalyst's activity by modulating the electronic properties of the chromium center. Additionally, the complex has been used in asymmetric catalysis to achieve high enantioselectivities in reactions such as the hydrogenation of prochiral substrates.
In materials science, Chromium, tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] has been investigated for its potential applications in molecular electronics and photovoltaics. The unique electronic properties of this complex make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Recent research has focused on incorporating this complex into polymer-based materials to enhance their electronic and optical properties.
In medicinal chemistry, Chromium tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] has been studied for its potential therapeutic applications. One area of interest is its use as an antitumor agent. Studies have shown that this complex can inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis. The mechanism of action involves the binding of the complex to specific DNA sequences or proteins involved in cell cycle regulation.
The synthesis of Chromium tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] typically involves the reaction of chromium hexacarbonyl with N-methylbenzeneamine under controlled conditions. This reaction proceeds via a ligand exchange mechanism where one or more carbonyl ligands are replaced by N-methylbenzeneamine. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
The characterization of Chromium tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] is typically performed using a combination of spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. IR spectroscopy is particularly useful for confirming the presence of carbonyl ligands by identifying characteristic CO stretching vibrations. NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. X-ray crystallography allows for the determination of the exact molecular structure and bonding arrangement within the complex.
In conclusion, Chromium tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] (CAS No. 12241-41-7) is a versatile organometallic compound with a wide range of applications in catalysis, materials science, and medicinal chemistry. Its unique structural and electronic properties make it an attractive candidate for further research and development in these fields. As new synthetic methods and applications continue to emerge, Chromium tricarbonyl[(1,2,3,4,5,6-h)-N-methylbenzenamine] is likely to play an increasingly important role in advancing our understanding and utilization of organometallic chemistry.
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